(2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
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Overview
Description
(2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyran ring substituted with multiple functional groups, including chloro, ethoxybenzyl, and pivaloyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and ethoxybenzyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the pivaloyloxy and dimethylpropanoate groups: These groups can be introduced through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloro and ethoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the development of prodrugs or active pharmaceutical ingredients.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique functional groups may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) is not well understood. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions could modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) include other tetrahydropyran derivatives with different substituents. Examples include:
- (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
- (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((acetoxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
Uniqueness
The uniqueness of (2S,3S,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C41H57ClO10 |
---|---|
Molecular Weight |
745.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C41H57ClO10/c1-14-47-27-18-15-24(16-19-27)21-26-22-25(17-20-28(26)42)30-32(51-36(45)40(8,9)10)33(52-37(46)41(11,12)13)31(50-35(44)39(5,6)7)29(49-30)23-48-34(43)38(2,3)4/h15-20,22,29-33H,14,21,23H2,1-13H3/t29-,30+,31-,32+,33+/m1/s1 |
InChI Key |
AIUFQFHAZGMBSZ-LNALEXQMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)Cl |
Origin of Product |
United States |
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